molecular formula C15H10Cl2N2 B3004485 3-(2-Chloroanilino)-2-(4-chlorophenyl)acrylonitrile CAS No. 338403-12-6

3-(2-Chloroanilino)-2-(4-chlorophenyl)acrylonitrile

Cat. No.: B3004485
CAS No.: 338403-12-6
M. Wt: 289.16
InChI Key: MRQFYEWBZKZXBJ-BENRWUELSA-N
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Description

3-(2-Chloroanilino)-2-(4-chlorophenyl)acrylonitrile is a chloro-substituted acrylonitrile derivative of interest in chemical and pharmaceutical research. This compound features a conjugated acrylonitrile core, a 2-chloroanilino moiety, and a 4-chlorophenyl ring, a structure that suggests potential as a versatile building block for organic synthesis. Its molecular architecture is designed to facilitate exploration in constructing complex heterocyclic frameworks and as a key intermediate in agrochemical and medicinal chemistry research. The presence of chlorine atoms on the aromatic rings can enhance the compound's stability and provide sites for further functionalization via cross-coupling and other substitution reactions. Researchers can leverage its properties for developing targeted molecules in discovery pipelines. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-3-(2-chloroanilino)-2-(4-chlorophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2/c16-13-7-5-11(6-8-13)12(9-18)10-19-15-4-2-1-3-14(15)17/h1-8,10,19H/b12-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRQFYEWBZKZXBJ-BENRWUELSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC=C(C#N)C2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)N/C=C(/C#N)\C2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloroanilino)-2-(4-chlorophenyl)acrylonitrile typically involves the reaction of 2-chloroaniline with 4-chlorobenzaldehyde under basic conditions to form an intermediate Schiff base. This intermediate is then subjected to a Knoevenagel condensation reaction with malononitrile to yield the final product. The reaction conditions often include the use of a base such as piperidine and a solvent like ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloroanilino)-2-(4-chlorophenyl)acrylonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The chloro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that compounds similar to 3-(2-Chloroanilino)-2-(4-chlorophenyl)acrylonitrile exhibit promising anticancer properties. For instance, derivatives of chlorophenyl acrylonitriles have been evaluated for their ability to inhibit the proliferation of cancer cells. A study demonstrated that certain synthesized compounds showed selective inhibition against colon cancer cell lines (HCT-116), with IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL, indicating their potential as therapeutic agents in oncology .

Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves the modulation of specific signaling pathways. The aforementioned study suggested that the compounds might act through the HSP90 and TRAP1 mediated signaling pathway, which is crucial for maintaining cancer cell viability and proliferation .

Synthesis of Pharmaceuticals

Intermediate in Drug Synthesis
this compound can serve as an intermediate in the synthesis of various pharmaceuticals. The compound's structure allows for modifications that can lead to the development of new drugs targeting different biological pathways. For example, derivatives of chloraniline, which is structurally related, are utilized in synthesizing antihypertensive drugs and other therapeutic agents .

Material Science Applications

Polymer Chemistry
Acrylonitrile compounds are widely used as monomers in polymer chemistry. This compound can potentially be polymerized to create new materials with unique properties. For instance, acrylonitrile is a precursor for polyacrylonitrile, which is used in producing fibers and plastics with high thermal stability and chemical resistance .

Optical Properties
Recent studies have investigated the photophysical properties of acrylonitrile derivatives, including positional isomers of this compound. These investigations focus on their optical characteristics, which can be tailored for applications in optoelectronics and photonics .

Case Studies

Study Focus Findings
Study on Anticancer ActivityInvestigated the antiproliferative effects on HCT-116 cellsCompounds showed IC50 values between 0.12 mg/mL to 0.81 mg/mL; selective action on cancer cells confirmed
Synthesis of Pharmaceutical IntermediatesExplored use in drug synthesisDemonstrated potential for developing antihypertensive drugs and other therapeutic agents
Photophysical Properties AnalysisEvaluated optical characteristicsIdentified potential applications in optoelectronics based on photophysical data

Mechanism of Action

The mechanism of action of 3-(2-Chloroanilino)-2-(4-chlorophenyl)acrylonitrile involves its interaction with specific molecular targets. For instance, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may act by interfering with cell division or inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physical Properties

Table 1: Key Physical and Structural Properties of Selected Acrylonitrile Derivatives
Compound Name Molecular Formula Melting Point (°C) Key Substituents Application/Activity
3-(2-Chloroanilino)-2-(4-chlorophenyl)acrylonitrile (Target) C₁₅H₉Cl₂N₂* N/A 2-Cl-anilino, 4-Cl-phenyl Hypothesized anticancer
(Z)-3-(4-Chlorophenyl)-2-(3-(trifluoromethoxy)phenyl)acrylonitrile C₁₆H₁₀ClF₃NO 86–88 4-Cl-phenyl, 3-CF₃O-phenyl Anticancer screening
(E)-2-(Benzothiazol-2-yl)-3-[5-(4-nitrophenyl)furan-2-yl]acrylonitrile C₂₁H₁₂N₂O₃S 240–242 Benzothiazole, 4-NO₂-phenyl-furan Biological activity studies
2-(4-Chlorophenyl)-3-phenyl-3-(2-pyridinyl)acrylonitrile C₂₀H₁₃ClN₂ N/A 4-Cl-phenyl, phenyl, pyridinyl ChemSpider ID: 211850
(E)-3-(4-Chlorophenyl)-2-[4-(3-oxobenzo[f]chromen-2-yl)thiazol-2-yl]acrylonitrile C₂₅H₁₄ClN₃O₂S N/A Thiazole, benzo[f]chromenone Structural studies

*Inferred from nomenclature.

Key Observations :

  • Substituent Effects : The trifluoromethoxy group in reduces melting points (~86–88°C) compared to nitro-containing derivatives (e.g., , mp >240°C), highlighting how electron-withdrawing groups influence thermal stability.

Structural and Crystallographic Insights

  • Resonance-Assisted Hydrogen Bonding (RAHB) : Sulfonyl-containing analogues (e.g., ) form intramolecular N–H⋯O bonds, stabilizing six-membered rings. The target compound lacks sulfonyl groups, suggesting weaker RAHB but possible intermolecular Cl⋯H interactions .
  • Conjugation Effects : Shortened C=C bonds (~1.42 Å) in analogues like indicate conjugation with the nitrile group, a feature likely shared by the target compound, influencing its reactivity and stability.

Biological Activity

3-(2-Chloroanilino)-2-(4-chlorophenyl)acrylonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities , particularly in the realms of antimicrobial and anticancer properties. This article synthesizes current findings on its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes:

  • A chloroaniline moiety.
  • A chlorophenyl group.
  • An acrylonitrile functional group.

This unique arrangement may contribute to its biological properties, as structural components often influence the interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. The mechanism is hypothesized to involve disruption of bacterial cell membranes or inhibition of essential enzymes crucial for bacterial survival. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents.

Anticancer Activity

In cancer research, this compound has been investigated for its ability to inhibit cancer cell proliferation and induce apoptosis. Specifically, studies have highlighted its effects on prostate cancer cells, where it was shown to interfere with cell division and promote programmed cell death. The compound's ability to selectively inhibit cancer cell invasion through Matrigel assays further underscores its potential as an anticancer agent .

The proposed mechanisms of action for this compound include:

  • Inhibition of Enzymes : The compound may inhibit key enzymes involved in metabolic pathways critical for cellular function in bacteria and cancer cells.
  • Disruption of Cell Membranes : Its structural components could facilitate interactions that disrupt the integrity of cellular membranes, leading to cell death.
  • Induction of Apoptosis : Evidence suggests that the compound can trigger apoptotic pathways in malignant cells, reducing tumor growth and metastasis .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

  • Antimicrobial Efficacy : A study reported that this compound demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated potent efficacy comparable to established antibiotics.
  • Prostate Cancer Inhibition : In a series of experiments involving PC-3 prostate cancer cells, the compound inhibited cell invasion in a dose-dependent manner. It was noted that at higher concentrations, while effective against invasion, there was an associated increase in cytotoxicity, highlighting the need for further optimization to enhance selectivity .
  • Structure-Activity Relationship (SAR) : Research has focused on modifying the compound's structure to improve its biological activity and reduce toxicity. Various analogs were synthesized, leading to insights into how specific substitutions on the aromatic rings affect potency and selectivity against cancer cells .

Data Summary

Study FocusFindings
Antimicrobial ActivityEffective against multiple bacterial strains with low MIC values
Anticancer ActivityInduces apoptosis in prostate cancer cells; inhibits invasion through Matrigel assays
Structure-Activity RelationshipModifications led to varying degrees of potency; specific substitutions enhanced efficacy

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for preparing 3-(2-Chloroanilino)-2-(4-chlorophenyl)acrylonitrile, and what are their optimized conditions?

  • Methodological Answer : The synthesis typically involves a Knoevenagel condensation between 2-chloroaniline derivatives and 4-chlorophenyl acrylonitrile precursors. Optimized conditions include:

  • Solvent : Polar aprotic solvents (e.g., DMF) or ethanol for improved solubility.
  • Catalysts : Piperidine or acetic acid to facilitate enolate formation.
  • Temperature : Reflux at 80–100°C for 12–24 hours.
  • Purification : Column chromatography using silica gel with ethyl acetate/hexane gradients (3:7 to 1:1 ratios). Reaction progress is monitored via TLC (Rf ≈ 0.5 in ethyl acetate/hexane). Yield improvements (up to 90%) are achieved by controlling moisture and oxygen levels .

Q. Which spectroscopic and analytical techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies the nitrile (C≡N) stretch at ~2250 cm⁻¹ and secondary amine (N–H) bands at ~3180 cm⁻¹ .
  • NMR : ¹H NMR resolves aromatic proton splitting patterns (e.g., para-substituted chlorophenyl groups at δ 7.3–7.6 ppm), while ¹³C NMR confirms nitrile carbon signals at ~115 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 303.0232).
  • Elemental Analysis : Ensures stoichiometric purity (C, H, N within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How does the crystal packing and molecular conformation of this compound influence its physicochemical properties?

  • Methodological Answer : X-ray crystallography of structurally analogous acrylonitriles reveals:

  • Planarity : The acrylonitrile group is planar (deviation <0.003 Å), favoring π-π stacking between aromatic rings.
  • Dihedral Angles : Inclination angles (~64° between chlorophenyl and anilino rings) modulate solubility and melting points (e.g., 296–298°C).
  • Intermolecular Interactions : C–H⋯O hydrogen bonds form inversion dimers, enhancing thermal stability. Computational Hirshfeld surface analysis quantifies these interactions .

Q. What strategies can address contradictory data in the biological activity of structurally related acrylonitrile derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., chloro vs. methoxy groups) to assess apoptosis induction (e.g., IC50 in HCT116 colon carcinoma cells).
  • Computational Docking : Use AutoDock Vina to model binding to targets like p53, comparing docking scores (ΔG) with experimental cytotoxicity data.
  • Dose-Response Validation : Repeat assays under standardized conditions (e.g., 72-hour exposure, 10% FBS media) to resolve potency discrepancies .

Q. How can density functional theory (DFT) calculations be applied to predict the electronic properties and reactivity of this compound?

  • Methodological Answer :

  • HOMO-LUMO Analysis : B3LYP/6-31G* calculations determine the energy gap (e.g., 4.2 eV), correlating with UV-Vis absorption maxima (~350 nm).
  • Fukui Indices : Identify nucleophilic (C2) and electrophilic (C3) sites for regioselective reactions.
  • Electrostatic Potential Maps : Visualize charge distribution to predict hydrogen-bonding preferences. Validate with experimental kinetics (e.g., SNAr reaction rates) .

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